N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C15H11FN2OS2 and its molecular weight is 318.38. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Several studies have synthesized benzothiazole derivatives, including compounds similar to N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide, to evaluate their antitumor activities. These compounds have been tested in vitro against a range of human tumor cell lines derived from neoplastic diseases, showing considerable anticancer activity against some cancer cell lines. The structural modifications and introduction of different heterocyclic rings have been crucial in enhancing their efficacy (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Analgesic Activities
Research has also focused on the synthesis of derivatives of benzothiazole for their anti-inflammatory and analgesic properties. For example, a study synthesized eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity for some compounds (Sunder & Maleraju, 2013).
Antimicrobial Activity
A green ultrasound synthesis approach was employed to create 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, demonstrating promising antimicrobial activities against a variety of gram-positive, gram-negative bacteria, and fungal strains. This highlights the potential of such compounds in addressing antibiotic resistance issues (Rezki, 2016).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted acetamide derivatives containing the benzothiazole moiety have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies suggest that structural modifications can lead to compounds with improved efficacy against cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Fallah-Tafti et al., 2011).
Anticonvulsant Evaluation
Derivatives of benzothiazole have also been synthesized and evaluated for their anticonvulsant activities. These compounds have been designed to fulfill the structural requirements of pharmacophores for anticonvulsant properties, showing significant activity in various models of seizure and epilepsy. This line of research opens new avenues for the development of novel anticonvulsant drugs (Nath et al., 2021).
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZCKBWAPKEVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.